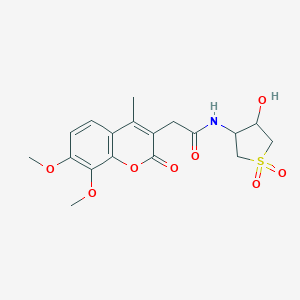![molecular formula C22H26FN5O2 B264274 N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B264274.png)
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide, commonly known as DMFO, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. DMFO is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine biosynthesis pathway. DHODH is essential for the proliferation of rapidly dividing cells, making it a promising target for the development of new anticancer and immunosuppressive drugs.
Mecanismo De Acción
DMFO exerts its anticancer and immunosuppressive effects by inhibiting N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide, which is a key enzyme in the de novo pyrimidine biosynthesis pathway. N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide catalyzes the oxidation of dihydroorotate to orotate, which is a precursor for the synthesis of pyrimidine nucleotides. Inhibition of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide leads to a decrease in pyrimidine nucleotide synthesis, which ultimately results in cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells and activated T-cells.
Biochemical and Physiological Effects:
DMFO has been shown to have potent anticancer and immunosuppressive effects in vitro and in vivo. In addition to its effects on N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide, DMFO has also been shown to inhibit angiogenesis and induce autophagy in cancer cells. DMFO has been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMFO is a potent and selective inhibitor of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide, making it a valuable tool for studying the role of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide in various biological processes. However, DMFO has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, DMFO has been shown to have off-target effects on other enzymes, such as mitochondrial complex I, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on DMFO. One area of interest is the development of DMFO analogs with improved pharmacological properties, such as increased solubility and decreased off-target effects. Another area of interest is the use of DMFO in combination with other anticancer and immunosuppressive agents to enhance therapeutic efficacy. Finally, further studies are needed to elucidate the mechanisms underlying the anticancer and immunosuppressive effects of DMFO, which could lead to the development of new therapeutic strategies for cancer and autoimmune diseases.
Métodos De Síntesis
DMFO can be synthesized by reacting 7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine with 2-fluorobenzoyl chloride in the presence of a base, followed by reaction with 1-(2-aminoethyl)piperazine. The resulting product is then acetylated with acetic anhydride to yield DMFO.
Aplicaciones Científicas De Investigación
DMFO has been extensively studied for its potential as an anticancer and immunosuppressive agent. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors. DMFO has also been shown to have immunosuppressive effects by inhibiting T-cell proliferation and cytokine production.
Propiedades
Nombre del producto |
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide |
|---|---|
Fórmula molecular |
C22H26FN5O2 |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C22H26FN5O2/c1-22(2)11-17-15(19(29)12-22)13-24-21(25-17)26-20(30)14-27-7-9-28(10-8-27)18-6-4-3-5-16(18)23/h3-6,13H,7-12,14H2,1-2H3,(H,24,25,26,30) |
Clave InChI |
WHQCOEXPQSJMTJ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)CN3CCN(CC3)C4=CC=CC=C4F)C |
SMILES canónico |
CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)CN3CCN(CC3)C4=CC=CC=C4F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}acetamide](/img/structure/B264201.png)
![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylpropanamide](/img/structure/B264202.png)
![2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}acetamide](/img/structure/B264206.png)
![7-Fluoro-2-(5-methyl-3-isoxazolyl)-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264209.png)
![7-Chloro-1-(2,4-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264212.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264217.png)
![7-Fluoro-1-(4-fluorophenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264220.png)
![(6E)-6-[4-(2,3,5-trimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B264223.png)
![(6Z)-6-[11,12-dimethyl-10-(pyridin-4-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraen-4-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B264229.png)
![2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide](/img/structure/B264235.png)

![3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)propanamide](/img/structure/B264238.png)

![(6Z)-6-[11,12-dimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraen-4-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B264244.png)